APS6-45

Description

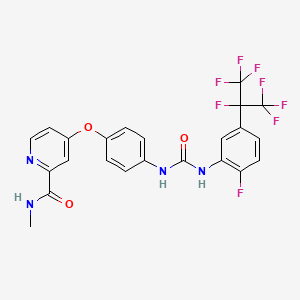

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[[2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUPJRHPAMCBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of APS6-45

For Researchers, Scientists, and Drug Development Professionals

Abstract

APS6-45 is a novel, orally active, tumor-calibrated inhibitor (TCI) demonstrating significant antitumor activity, particularly in medullary thyroid carcinoma (MTC).[1][2] This technical guide delineates the mechanism of action of this compound, focusing on its role as a potent inhibitor of the RAS/MAPK signaling pathway. The following sections provide a comprehensive overview of the preclinical data, including quantitative summaries of its efficacy, detailed experimental protocols for key assays, and visual representations of its mechanism and experimental workflows. This document is intended to serve as a thorough resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: Inhibition of the RAS/MAPK Signaling Pathway

This compound exerts its therapeutic effects through the targeted inhibition of the RAS/MAPK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in key components like RAS or RAF kinases, is a hallmark of many cancers, including MTC.[3][4]

The development of this compound stemmed from a multidisciplinary approach to refine the polypharmacology of the clinical kinase inhibitor sorafenib. Through a combination of chemical and genetic screening in a Drosophila model of MTC, key kinases that either enhance ("pro-targets") or limit ("anti-targets") the inhibitor's efficacy were identified.[1] This "tumor-calibrated" approach led to the synthesis of this compound, an inhibitor with an optimized target profile for high efficacy and low toxicity.[1]

This compound demonstrates potent inhibition of key kinases within the RAS/MAPK pathway. Its unique polypharmacology allows it to effectively suppress the oncogenic signaling driving MTC growth while minimizing off-target effects that could lead to toxicity.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Concentration | Effect | Reference |

| Colony Formation Assay | TT (Human Medullary Thyroid Carcinoma) | 3-30 nM | Strong suppression of colony formation in soft agar over 3 weeks. | [1] |

| RAS Pathway Activity Assay | TT and MZ-CRC-1 (Human MTC) | 1 µM | Strong inhibition of RAS pathway signaling after 1 hour. | [1] |

Table 2: In Vivo Activity and Pharmacokinetics of this compound in Mice

| Study Type | Dosing Regimen | Animal Model | Key Findings | Reference |

| Tumor Growth Inhibition | 10 mg/kg, p.o. daily for 30 days | TT tumor xenografts in mice | Inhibition of tumor growth with no effect on body weight. | [1] |

| Toxicity Study | Single p.o. dose of 0.1-160 mg/kg | Mice | No detectable toxic effects. | [1] |

| Pharmacokinetics | Single p.o. dose of 20 mg/kg | Mice | Half-life (t½): 5.6 h, Cmax: 9.7 µM, AUC0-24: 123.7 µM•h | [1] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in the context of the RAS/MAPK signaling pathway.

Caption: Mechanism of action of this compound in the RAS/MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on the information available in the primary literature and standard laboratory practices.

Cell Culture

-

Cell Lines: Human medullary thyroid carcinoma cell lines TT and MZ-CRC-1 were used.

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Soft Agar Colony Formation Assay

-

Objective: To assess the effect of this compound on the anchorage-independent growth of MTC cells, a hallmark of tumorigenicity.

-

Methodology:

-

A base layer of 0.6% agar in complete medium was prepared in 6-well plates and allowed to solidify.

-

TT cells were harvested and resuspended in a top layer of 0.3% agar in complete medium at a density of 5 x 10³ cells per well.

-

This compound was added to the top agar layer at final concentrations ranging from 3 to 30 nM.

-

The plates were incubated at 37°C in a 5% CO2 incubator for 3 weeks.

-

Colonies were stained with 0.005% crystal violet and counted using a light microscope.

-

Western Blot Analysis of RAS Pathway Activity

-

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the RAS/MAPK pathway, such as ERK.

-

Methodology:

-

TT and MZ-CRC-1 cells were seeded in 6-well plates and allowed to adhere overnight.

-

Cells were treated with 1 µM this compound or vehicle control (DMSO) for 1 hour.

-

Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates was determined using a BCA protein assay.

-

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the antitumor efficacy of this compound in a mouse model of MTC.

-

Methodology:

-

Female athymic nude mice (4-6 weeks old) were used for the study.

-

1 x 10⁷ TT cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.

-

Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).

-

Mice were randomized into treatment and control groups.

-

The treatment group received daily oral gavage of this compound at a dose of 10 mg/kg for 30 consecutive days. The control group received the vehicle.

-

Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²)/2.

-

At the end of the study, mice were euthanized, and tumors were excised for further analysis.

-

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

Caption: Workflow for the soft agar colony formation assay.

Caption: Workflow for Western blot analysis.

Caption: Workflow for the in vivo tumor xenograft study.

Conclusion

This compound is a promising tumor-calibrated inhibitor that demonstrates potent and selective activity against the RAS/MAPK signaling pathway. The preclinical data strongly support its continued development as a therapeutic agent for medullary thyroid carcinoma and potentially other cancers driven by this pathway. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in their understanding and future investigation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A whole-animal platform to advance a clinical kinase inhibitor into new disease space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to APS6-45: A Tumor-Calibrated Inhibitor of the RAS/MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to APS6-45, a novel, orally active tumor-calibrated inhibitor. All data presented is collated from publicly available resources and is intended for research and drug development professionals.

Core Compound Information

This compound is a synthetic small molecule identified as a potent inhibitor of the RAS/MAPK signaling pathway, demonstrating significant antitumor activity in preclinical models.[1][2][3] Its development was based on a multidisciplinary approach to refine the polypharmacology of existing kinase inhibitors to enhance therapeutic efficacy and minimize toxicity.

Chemical Structure and Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(4-(3-(2-Fluoro-5-(perfluoropropan-2-yl)phenyl)ureido)phenoxy)-N-methylpicolinamide | [2][4] |

| CAS Number | 2188236-41-9 | [1][2][3] |

| Molecular Formula | C23H16F8N4O3 | [2][3] |

| Molecular Weight | 548.39 g/mol | [2][3] |

| SMILES | O=C(NC)C1=NC=CC(OC2=CC=C(NC(NC3=CC(C(C(F)(F)F)(F)C(F)(F)F)=CC=C3F)=O)C=C2)=C1 | [2] |

| Appearance | Solid powder | [4] |

| Purity | >98% (or as per Certificate of Analysis) | [4] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action and Signaling Pathway

This compound functions as a tumor-calibrated inhibitor that targets the RAS/MAPK signaling cascade.[1][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers. The inhibitory action of this compound on this pathway leads to the suppression of tumor cell growth and proliferation.

Below is a diagram illustrating the RAS/MAPK signaling pathway and the putative point of inhibition by this compound.

Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.

Preclinical Data

This compound has been evaluated in both in vitro and in vivo models, demonstrating significant anti-cancer activity.

In Vitro Activity

Studies on human Medullary Thyroid Carcinoma (MTC) cell lines have shown that this compound potently inhibits cell growth and signaling through the RAS pathway.

| Cell Line | Assay | Concentration | Effect | Reference |

| TT (human MTC) | Colony Formation (Soft Agar) | 3-30 nM (3 weeks) | Strong suppression of colony formation | [1] |

| TT and MZ-CRC-1 (human MTC) | RAS Pathway Activity Signaling | 1 µM (1 h) | Strong inhibition of RAS pathway signaling | [1] |

In Vivo Activity and Pharmacokinetics

Xenograft studies in mice have demonstrated the in vivo efficacy and oral bioavailability of this compound.

| Animal Model | Dosage and Administration | Outcome | Reference |

| Female nude mice with TT cell xenografts | 10 mg/kg, p.o. daily for 30 days | Inhibited tumor growth with no effect on body weight. Led to partial or complete responses in 75% of mice and was well tolerated. | [1] |

| Male ICR mice (6 weeks of age) | Single dose of 20 mg/kg, p.o. | T1/2: 5.6 hCmax: 9.7 µMAUC0-24: 123.7 µM•h | [1] |

| Mice | 0.1-160 mg/kg, single dose, p.o. | No detectable toxic effects | [1] |

Experimental Protocols

The following are generalized protocols based on the available information for key experiments conducted with this compound. For detailed, specific methodologies, it is recommended to consult the primary research article by Sonoshita et al. in Nature Chemical Biology, 2018.

Soft Agar Colony Formation Assay

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

-

Preparation of Agar Layers: A base layer of 0.6% agar in cell culture medium is prepared in 6-well plates. A top layer of 0.3% agar containing a suspension of TT cells is then overlaid.

-

Treatment: this compound is added to the top agar layer at final concentrations ranging from 3 to 30 nM.

-

Incubation: Plates are incubated for 3 weeks under standard cell culture conditions (37°C, 5% CO2).

-

Analysis: Colonies are stained, typically with crystal violet, and the number and size of colonies are quantified using microscopy and imaging software.

Caption: Workflow for a soft agar colony formation assay.

Western Blot for RAS Pathway Activity

This technique is used to measure the levels of key proteins in the RAS signaling pathway to assess the inhibitory effect of this compound.

-

Cell Lysis: TT and MZ-CRC-1 cells are treated with 1 µM this compound for 1 hour. Cells are then lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated (active) and total forms of key pathway proteins (e.g., ERK).

-

Detection: A secondary antibody conjugated to an enzyme is used to detect the primary antibodies, and the resulting signal is visualized and quantified.

Caption: General workflow for a Western blot experiment.

Murine Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: Human MTC (TT) cells are implanted subcutaneously into immunocompromised mice (e.g., female nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound (10 mg/kg) via oral gavage daily for 30 days. A control group receives a vehicle.

-

Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).

Caption: Workflow for a murine xenograft study.

Conclusion

This compound is a promising preclinical candidate that demonstrates potent and specific inhibition of the RAS/MAPK signaling pathway. Its favorable in vitro and in vivo activity, coupled with good oral bioavailability and tolerability in animal models, warrants further investigation for its potential as a therapeutic agent in cancers driven by aberrant RAS signaling. The detailed experimental data and protocols outlined in this guide provide a valuable resource for researchers in the field of oncology and drug development.

References

- 1. A whole-animal platform to advance a clinical kinase inhibitor into new disease space | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. A whole-animal platform to advance a clinical kinase inhibitor into new disease space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative control of subcellular protein localization with a photochromic dimerizer - PubMed [pubmed.ncbi.nlm.nih.gov]

APS6-45: A Technical Guide to Synthesis, Purification, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and biological evaluation of APS6-45, a potent kinase inhibitor targeting the RAS/MAPK signaling pathway. While specific, publicly available protocols for this compound are limited, this document outlines a robust and plausible methodology based on established synthetic routes for analogous compounds, such as sorafenib, and standard biochemical and cell-based assays.

Chemical Synthesis of this compound

The synthesis of this compound, a complex urea-based kinase inhibitor, can be approached through a modular synthetic strategy. This involves the preparation of key precursor fragments followed by their coupling to form the final compound. The following proposed synthetic scheme is based on well-established methods for the synthesis of sorafenib and its analogs.

Proposed Synthetic Pathway:

The synthesis can be logically divided into the preparation of an amine precursor and an isocyanate or equivalent carbamate precursor, followed by their condensation to form the urea linkage.

Diagram of the Proposed Synthetic Workflow for this compound:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for Synthesis (Hypothetical):

Materials:

-

Appropriate starting materials for the amine and isocyanate/carbamate precursors.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Toluene, Diethyl ether.

-

Reagents: Triphosgene or a phosgene equivalent (for isocyanate formation), appropriate bases (e.g., triethylamine, diisopropylethylamine), coupling agents.

Procedure:

-

Synthesis of the Amine Precursor: The synthesis of the specific amine precursor for this compound would likely involve a multi-step process, potentially including nucleophilic aromatic substitution and reduction reactions. The exact starting materials and conditions would be dictated by the desired final structure of the amine fragment.

-

Synthesis of the Isocyanate or Carbamate Precursor: The corresponding isocyanate can be generated from a primary amine using phosgene or a safer equivalent like triphosgene in an inert solvent such as toluene. Alternatively, a more stable carbamate precursor can be synthesized, which can then react with the amine precursor to form the urea.

-

Urea Formation: The core urea linkage is typically formed by reacting the amine precursor with the isocyanate or carbamate precursor in an aprotic solvent like DCM or DMF. The reaction is often carried out at room temperature and may be catalyzed by a non-nucleophilic base.

-

Work-up and Isolation: Following the completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is typically washed with aqueous solutions to remove unreacted reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude this compound product.

Purification of this compound

Purification of the crude this compound is critical to remove impurities and isolate the active compound with high purity, which is essential for accurate biological evaluation. A multi-step purification strategy is recommended.

Purification Workflow:

Diagram of the this compound Purification Workflow:

Caption: A typical purification workflow for small molecule kinase inhibitors like this compound.

Experimental Protocol for Purification:

A. Silica Gel Column Chromatography (Initial Purification):

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for compounds of this polarity. The exact gradient would be optimized based on TLC analysis of the crude material.

-

Procedure:

-

The crude this compound is dissolved in a minimal amount of the mobile phase or a suitable solvent and adsorbed onto a small amount of silica gel.

-

The silica with the adsorbed compound is loaded onto a pre-packed silica gel column.

-

The column is eluted with the optimized solvent gradient.

-

Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.

-

Pure fractions are combined, and the solvent is evaporated.

-

B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing):

For achieving high purity (>98%), preparative reverse-phase HPLC is often necessary.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Procedure:

-

The partially purified this compound from the column chromatography step is dissolved in a suitable solvent (e.g., DMSO or methanol).

-

The solution is injected onto the preparative HPLC column.

-

A linear gradient of the mobile phase is run to elute the compound.

-

The peak corresponding to this compound is collected.

-

The solvent is removed by lyophilization or evaporation to yield the highly pure compound.

-

Biological Evaluation: Kinase Inhibition Assay

To confirm the activity of the synthesized and purified this compound, an in vitro kinase inhibition assay is performed. This assay measures the ability of the compound to inhibit the activity of its target kinase, which is part of the RAS/MAPK pathway (e.g., RAF kinase).

RAS/MAPK Signaling Pathway:

This compound is known to inhibit the RAS/MAPK signaling pathway. Understanding this pathway is crucial for interpreting the biological activity of the compound.

Diagram of the RAS/MAPK Signaling Pathway:

Caption: Simplified diagram of the RAS/MAPK signaling pathway indicating the inhibitory action of this compound on RAF kinase.

Experimental Protocol for Kinase Inhibition Assay (Example using ADP-Glo™ Kinase Assay):

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates its inhibitory activity.

Materials:

-

Purified target kinase (e.g., B-RAF).

-

Kinase substrate (e.g., a specific peptide substrate for the kinase).

-

ATP.

-

This compound (dissolved in DMSO).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well white assay plates.

Procedure:

-

Prepare Kinase Reaction Buffer: Prepare a buffer containing all necessary components for the kinase reaction (e.g., Tris-HCl, MgCl₂, DTT).

-

Set up Kinase Reaction:

-

To each well of the 384-well plate, add the kinase reaction buffer.

-

Add varying concentrations of this compound (typically a serial dilution) to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

-

Add the kinase to all wells except the "no enzyme" control.

-

Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.

-

Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate Reaction and Detect ADP:

-

Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.

-

Incubate for 30 minutes at room temperature.

-

-

Measure Luminescence: Read the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The data is used to calculate the percent inhibition for each concentration of this compound and to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Synthesis and Purification Summary of this compound

| Parameter | Value |

| Synthesis | |

| Theoretical Yield (mg) | |

| Actual Yield (Crude) (mg) | |

| Crude Yield (%) | |

| Purification | |

| Yield after Column Chromatography (mg) | |

| Yield after Preparative HPLC (mg) | |

| Final Purity (by HPLC) (%) | >98% |

| Characterization | |

| ¹H NMR | Conforms to structure |

| Mass Spectrometry (m/z) | [M+H]⁺ = ... |

Table 2: In Vitro Kinase Inhibition Data for this compound

| Target Kinase | Substrate | ATP Concentration (µM) | IC₅₀ (nM) |

| B-RAF | [Specific Peptide] | 10 | |

| c-RAF | [Specific Peptide] | 10 | |

| Other Kinases (for selectivity) | ... | ... |

This technical guide provides a foundational framework for the synthesis, purification, and biological characterization of this compound. Researchers should adapt and optimize these protocols based on their specific experimental setup and objectives. All experimental work should be conducted with appropriate safety precautions in a laboratory setting.

An In-Depth Technical Guide to the Binding Affinity of APS6-45 for its Target Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein binding affinity of APS6-45, a novel tumor-calibrated inhibitor. The document details the quantitative binding data, the experimental protocols used for its determination, and the signaling context of its molecular targets.

Introduction to this compound

This compound is an orally active, tumor-calibrated inhibitor (TCI) designed to optimize the therapeutic index of cancer treatments by selectively modulating the activity of key kinases within the RAS/MAPK signaling pathway.[1][2][3] Developed through a multidisciplinary approach that combines chemical and genetic screening with computational modeling, this compound represents a new class of inhibitors with a unique polypharmacology.[1][2] Its design strategy focused on enhancing efficacy in preclinical models of medullary thyroid carcinoma (MTC) while minimizing toxicities associated with broader-spectrum kinase inhibitors.[1][2]

Quantitative Binding Affinity of this compound

The binding affinity of this compound for its primary targets and relevant off-targets has been quantitatively determined using in vitro kinase assays. The dissociation constant (Kd) serves as a measure of the binding affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes the binding affinities of this compound and its precursor compounds for key kinases.

| Compound | Target Kinase | Kd (nM) |

| This compound (10) | RET | 1.5 |

| RET (M918T) | 1.2 | |

| BRAF | 180 | |

| MKNK1 | 98 | |

| Sorafenib (1) | RET | 4.5 |

| RET (M918T) | 3.9 | |

| BRAF | 27 | |

| MKNK1 | 38 | |

| APS5-16-2 (9) | RET | 2.1 |

| RET (M918T) | 1.8 | |

| BRAF | 350 | |

| MKNK1 | 250 |

Data sourced from Sonoshita et al., 2018.[2]

Experimental Protocols

In Vitro Kinase Binding Affinity Assay

The binding affinities of this compound and its analogs were determined using a commercially available kinase profiling service (DiscoverX). The assays were performed as competitive binding assays, which measure the ability of a test compound to displace a ligand from the kinase active site.

Principle: This assay is based on the principle of competitive displacement of a known, high-affinity, fluorescently labeled ligand (tracer) from the kinase's ATP binding pocket by the test compound. The amount of tracer displaced is proportional to the affinity of the test compound for the kinase.

Protocol:

-

Reagents:

-

Recombinant human kinases (RET, RET(M918T), BRAF, MKNK1)

-

Fluorescently labeled kinase tracer

-

This compound and other test compounds

-

Assay buffer and detection reagents

-

-

Procedure:

-

A series of dilutions of the test compound (this compound) are prepared.

-

The kinase, fluorescent tracer, and test compound are incubated together in a microplate.

-

The reaction is allowed to reach equilibrium.

-

The amount of bound tracer is measured using a suitable plate reader.

-

-

Data Analysis:

-

The data are plotted as the percentage of tracer displacement versus the concentration of the test compound.

-

The IC50 value (the concentration of the compound that displaces 50% of the tracer) is determined by fitting the data to a sigmoidal dose-response curve.

-

The dissociation constant (Kd) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the tracer.

-

RAS/MAPK Signaling Inhibition Assay in Cell Lines

The inhibitory effect of this compound on RAS/MAPK signaling was assessed in human medullary thyroid carcinoma (MTC) cell lines (TT and MZ-CRC-1).[3]

Principle: The activity of the RAS/MAPK pathway can be monitored by measuring the phosphorylation status of key downstream effector proteins, such as ERK. A decrease in the phosphorylation of these proteins upon treatment with an inhibitor indicates pathway inhibition.

Protocol:

-

Cell Culture:

-

TT and MZ-CRC-1 cells are cultured under standard conditions.

-

-

Treatment:

-

Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).[3]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, the cells are lysed to extract total protein.

-

The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK).

-

The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands.

-

The results are expressed as the percentage of inhibition of phosphorylation compared to the vehicle-treated control.

-

Visualizations

Signaling Pathway Diagram

References

The RAS/MAPK Pathway in Medullary Thyroid Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medullary thyroid cancer (MTC), a neuroendocrine malignancy originating from the parafollicular C-cells of the thyroid, presents a unique molecular landscape dominated by activating mutations in the RET proto-oncogene and, to a lesser extent, mutations in the RAS family of genes. These genetic alterations constitutively activate the RAS/MAPK signaling cascade, a critical pathway regulating cell proliferation, differentiation, and survival. This technical guide provides an in-depth exploration of the RAS/MAPK pathway in MTC, detailing the underlying molecular genetics, signaling dynamics, and the transformative impact of targeted therapies. We present a comprehensive summary of quantitative data on mutation prevalence and clinical trial outcomes, detailed experimental protocols for key molecular analyses, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this critical oncogenic driver in MTC.

Molecular Pathogenesis: The Central Role of RET and RAS Mutations

The majority of MTC cases are driven by gain-of-function mutations that lead to ligand-independent activation of the RAS/MAPK pathway. These mutations are primarily found in the RET proto-oncogene, with a smaller, but significant, subset of tumors harboring mutations in RAS genes, typically in a mutually exclusive manner.

RET Proto-Oncogene Mutations

Mutations in the RET gene are the primary oncogenic drivers in both hereditary and sporadic MTC. In hereditary MTC, associated with Multiple Endocrine Neoplasia type 2 (MEN2) syndromes, germline RET mutations are present in nearly all cases. In sporadic MTC, somatic RET mutations are identified in approximately 40-50% of tumors. The most common somatic mutation is a point mutation in exon 16, resulting in a methionine to threonine substitution at codon 918 (M918T). Other less frequent mutations occur in the cysteine-rich extracellular domain, affecting codons such as 618, 620, and 634. The M918T mutation is associated with a more aggressive tumor phenotype and a worse prognosis.

RAS Proto-Oncogene Mutations

In RET-negative sporadic MTC, mutations in the RAS genes (primarily HRAS and KRAS) are the next most common oncogenic drivers, occurring in a significant proportion of these tumors. These mutations are typically found at codons 12, 13, or 61 and lead to a constitutively active RAS protein, which in turn activates downstream signaling pathways, including the RAF-MEK-ERK cascade. While RET mutations are considered a strong prognostic marker for aggressive disease, the prognostic significance of RAS mutations in MTC is less clear, with some studies suggesting they are associated with a less aggressive clinical course compared to RET-mutant tumors.

The RAS/MAPK Signaling Cascade in MTC

The activation of the RAS/MAPK pathway, whether initiated by a mutated RET receptor tyrosine kinase or a constitutively active RAS protein, converges on a downstream signaling cascade that is crucial for MTC pathogenesis.

Upon activation, mutated RET recruits and activates adaptor proteins, which in turn activate RAS. Mutated RAS is locked in a GTP-bound, active state. Active RAS then recruits and activates RAF kinases, initiating a phosphorylation cascade where RAF phosphorylates and activates MEK, and MEK subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, leading to changes in gene expression that promote cell proliferation, survival, and dedifferentiation.

Data Presentation: Quantitative Analysis of Mutations and Therapeutic Efficacy

The following tables summarize key quantitative data on the prevalence of RET and RAS mutations in sporadic MTC and the efficacy of targeted therapies from pivotal clinical trials.

Prevalence of Somatic Mutations in Sporadic MTC

| Gene | Mutation Type | Prevalence in Sporadic MTC | Prevalence in RET-negative Sporadic MTC | Key Codons/Exons | Reference(s) |

| RET | Point mutations | 40-50% | N/A | M918T (Exon 16), C634 (Exon 11), C618, C620 (Exon 10) | [1][2] |

| HRAS | Point mutations | Variable | 5-56% | 12, 13, 61 | [3][4][5][6] |

| KRAS | Point mutations | Variable | ~12% | 12, 13, 61 | [3][4][6] |

| NRAS | Point mutations | Rare | Rare | 12, 13, 61 | [5] |

Efficacy of Targeted Therapies in Advanced MTC

Multi-Kinase Inhibitors (MKIs)

| Drug | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Vandetanib | ZETA | Advanced MTC | 45% (vs. 13% placebo) | 30.5 months (vs. 19.3 months placebo) | [7][8][9] |

| Cabozantinib | EXAM | Progressive, metastatic MTC | 28% (vs. 0% placebo) | 11.2 months (vs. 4.0 months placebo) | [10][11][12][13][14] |

| RET M918T-positive | 32% | 60 weeks (vs. 17 weeks placebo) | [10][11][12] | ||

| RAS-mutant | 31% | 47 weeks (vs. 8 weeks placebo) | [10] |

Selective RET Inhibitors

| Drug | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Selpercatinib | LIBRETTO-001 | RET-mutant MTC (treatment-naïve) | 82.5% | Not Reached | [15][16][17][18][19] |

| RET-mutant MTC (previously treated) | 77.6% | 41.4 months | [15][16][17][18][19] | ||

| Pralsetinib | ARROW | RET-mutant MTC (treatment-naïve) | 74% | Not Reached | [20][21][22][23][24] |

| RET-mutant MTC (previously treated) | 60% | Not Reached | [20][21][22][23][24] |

Experimental Protocols

This section provides generalized protocols for key experiments used to study the RAS/MAPK pathway in MTC. Specific conditions may require optimization.

DNA Extraction and Mutation Analysis from FFPE Tissue

Protocol:

-

Deparaffinization: Immerse 10 µm sections of formalin-fixed paraffin-embedded (FFPE) tissue in xylene to dissolve the paraffin, followed by rehydration through a series of graded ethanol washes.

-

Tissue Lysis: Incubate the deparaffinized tissue in a lysis buffer containing Proteinase K overnight at 56°C to digest proteins and release nucleic acids.

-

DNA Purification: Utilize a commercial DNA purification kit (e.g., QIAamp DNA FFPE Tissue Kit). This typically involves binding the DNA to a silica membrane in a spin column, washing away contaminants, and eluting the purified DNA in a low-salt buffer.

-

DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).

-

PCR Amplification: Amplify the specific exons of RET (e.g., 10, 11, 16) and RAS (e.g., codons 12, 13, 61 of HRAS, KRAS, NRAS) using polymerase chain reaction (PCR) with primers flanking the regions of interest.

-

Sequencing: Analyze the PCR products by Sanger sequencing or next-generation sequencing (NGS) to identify any nucleotide variations compared to the reference sequence.

Western Blotting for MAPK Pathway Activation

Protocol:

-

Protein Extraction: Lyse MTC cells or homogenized tumor tissue in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to obtain a total protein lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated (active) and total forms of key MAPK pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal on X-ray film or with a digital imager.

Immunohistochemistry for Phospho-ERK (p-ERK)

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize and rehydrate FFPE MTC tissue sections as described for DNA extraction.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigenic sites. This is typically done by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific protein binding with a serum-based blocking solution.

-

Primary Antibody Incubation: Incubate the tissue sections with a primary antibody specific for p-ERK overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the antibody binding with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei, dehydrate, and mount with a coverslip.

-

Microscopic Analysis: Evaluate the staining intensity and localization of p-ERK within the tumor cells.

Therapeutic Targeting of the RAS/MAPK Pathway

The central role of the RAS/MAPK pathway in MTC has made it a prime target for therapeutic intervention. The development of kinase inhibitors has revolutionized the management of advanced and progressive MTC.

Multi-Kinase Inhibitors (MKIs)

Vandetanib and cabozantinib were the first targeted therapies approved for advanced, progressive MTC. These drugs inhibit multiple receptor tyrosine kinases, including RET, VEGFR, and others. While they have demonstrated clinical benefit in prolonging progression-free survival, their off-target effects can lead to a challenging side-effect profile.

Selective RET Inhibitors

The development of highly selective RET inhibitors, selpercatinib and pralsetinib, has marked a significant advancement in the treatment of RET-mutant MTC. These agents have shown remarkable efficacy, with high objective response rates and durable responses, along with a more favorable safety profile compared to MKIs due to their specificity for the RET kinase.

Targeting RAS-Mutant MTC

Therapeutic options for RAS-mutant MTC are less defined. Preclinical studies have shown that MEK inhibitors can be effective in RAS-mutant thyroid cancer models.[25][26][27] The MKI cabozantinib has also demonstrated efficacy in this patient population. Further clinical investigation is needed to establish the optimal therapeutic strategies for RAS-mutant MTC.

Conclusion and Future Directions

The elucidation of the RAS/MAPK pathway as the core oncogenic driver in medullary thyroid cancer has transformed our understanding and treatment of this disease. The identification of RET and RAS mutations as key therapeutic targets has ushered in an era of precision medicine, with the development of highly effective targeted inhibitors. Future research will likely focus on overcoming mechanisms of acquired resistance to these therapies, exploring combination strategies to enhance efficacy, and identifying novel therapeutic targets for the subset of MTCs that lack known driver mutations. The continued integration of molecular diagnostics and targeted therapeutics holds the promise of further improving outcomes for patients with advanced medullary thyroid cancer.

References

- 1. Low prevalence of the somatic M918T RET mutation in micro-medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High prevalence of RAS mutations i ... | Article | H1 Connect [archive.connect.h1.co]

- 4. researchgate.net [researchgate.net]

- 5. Mutational Screening of RET, HRAS, KRAS, NRAS, BRAF, AKT1, and CTNNB1 in Medullary Thyroid Carcinoma | Anticancer Research [ar.iiarjournals.org]

- 6. Somatic RAS Mutations Occur in a Large Proportion of Sporadic RET-Negative Medullary Thyroid Carcinomas and Extend to a Previously Unidentified Exon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. targetedonc.com [targetedonc.com]

- 9. surgery.healthsci.mcmaster.ca [surgery.healthsci.mcmaster.ca]

- 10. onclive.com [onclive.com]

- 11. Overall survival analysis of EXAM, a phase III trial of cabozantinib in patients with radiographically progressive medullary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. Correlative analyses of RET and RAS mutations in a phase 3 trial of cabozantinib in patients with progressive, metastatic medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. targetedonc.com [targetedonc.com]

- 17. cancernetwork.com [cancernetwork.com]

- 18. Patient-Reported Outcomes with Selpercatinib Treatment Among Patients with RET-Mutant Medullary Thyroid Cancer in the Phase I/II LIBRETTO-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Study of Selpercatinib (LOXO-292) in Participants With Advanced Solid Tumors, RET Fusion-Positive Solid Tumors, and Medullary Thyroid Cancer (LIBRETTO-001) [georgiacancerinfo.net]

- 20. targetedonc.com [targetedonc.com]

- 21. Pralsetinib for patients with advanced or metastatic RET-altered thyroid cancer (ARROW): a multi-cohort, open-label, registrational, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 23. Safety and efficacy of pralsetinib in RET fusion-positive non-small-cell lung cancer including as first-line therapy: update from the ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (pralsetinib) Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]

- 25. DSpace [christie.openrepository.com]

- 26. Molecular Analysis for Therapy Choice (MATCH) [camcmedicine.edu]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of APS6-45 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

APS6-45 is an orally active, tumor-calibrated inhibitor that has demonstrated significant anti-tumor activity by targeting the RAS/MAPK signaling pathway.[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on established preclinical studies. The protocols cover efficacy and pharmacokinetic studies, offering a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Medullary Thyroid Carcinoma Xenograft Model

| Parameter | Details | Reference |

| Mouse Strain | 6-week-old female nude mice | [4] |

| Tumor Model | Subcutaneous xenograft of TT human medullary thyroid carcinoma cells | [3][4] |

| Compound | This compound | [1][2][3] |

| Dosage | 10 mg/kg | [1][3][4] |

| Administration | Oral gavage (p.o.), daily | [1][3][4] |

| Treatment Duration | 30 days | [1][3][4] |

| Efficacy | 75% of mice showed partial or complete tumor responses | [4] |

| Tolerability | Well-tolerated with no significant effect on body weight | [1][3][4] |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Unit | Conditions | Reference |

| Mouse Strain | 6-week-old male ICR mice | Single dose | [4] | |

| Dosage | 20 mg/kg | Single dose | [1][3][4] | |

| Administration | Oral gavage (p.o.) | Single dose | [1][3][4] | |

| Cmax | 9.7 | µM | [1][3][4] | |

| T½ (Half-life) | 5.6 | hours | [1][3][4] | |

| AUC0-24 | 123.7 | µM•h | [1][3][4] | |

| Toxicity Screen | 0.1 - 160 mg/kg | Single p.o. dose showed no detectable toxic effects | [1][3][4] |

Signaling Pathway

This compound functions by inhibiting the RAS/MAPK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a common driver in many cancers.

Caption: RAS/MAPK Signaling Pathway Inhibition by this compound.

Experimental Workflows

Xenograft Efficacy Study Workflow

Caption: Workflow for Xenograft Efficacy Study.

Pharmacokinetic Study Workflow

Caption: Workflow for Pharmacokinetic Study.

Experimental Protocols

Protocol 1: Medullary Thyroid Carcinoma Xenograft Efficacy Study

1. Materials:

-

This compound

-

Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water)

-

TT human medullary thyroid carcinoma cell line

-

6-week-old female nude mice

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Matrigel (optional, for improved tumor take)

-

Sterile syringes and gavage needles

-

Calipers for tumor measurement

-

Animal scale

2. Cell Culture and Preparation:

-

Culture TT cells in appropriate medium until they reach 80-90% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Keep on ice.

3. Tumor Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

4. Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 10 mL/kg). A homogeneous suspension can be achieved in 0.5% CMC-Na.

-

Administer 10 mg/kg of this compound or vehicle to the respective groups daily via oral gavage for 30 days.

5. Monitoring and Endpoint:

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

At the end of the 30-day treatment period, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

-

Analyze the data to determine the effect of this compound on tumor growth.

Protocol 2: Pharmacokinetic Study

1. Materials:

-

This compound

-

Vehicle (e.g., 0.5% CMC-Na in sterile water)

-

6-week-old male ICR mice

-

Sterile syringes and gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Centrifuge

-

LC-MS/MS system

2. Dosing and Sample Collection:

-

Fast the mice overnight with free access to water.

-

Prepare the this compound formulation at a concentration suitable for a 20 mg/kg dose.

-

Administer a single 20 mg/kg dose of this compound via oral gavage.

-

Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).

3. Sample Processing and Analysis:

-

Process the blood samples to obtain plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

4. Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, T½, and AUC from the plasma concentration-time data.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental requirements and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.

References

Application Notes and Protocols for APS6-45 in Medullary Thyroid Carcinoma (MTC) Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of APS6-45 in preclinical medullary thyroid carcinoma (MTC) xenograft models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.

Introduction

Medullary thyroid carcinoma (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. A significant portion of MTCs are driven by mutations in the RET proto-oncogene, leading to the constitutive activation of downstream signaling pathways, including the RAS-MAPK/ERK pathway. This compound is a potent and selective inhibitor of RAS, making it a promising therapeutic agent for MTC. In preclinical studies, this compound has demonstrated significant anti-tumor activity in MTC xenograft models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo MTC studies.

Table 1: In Vivo Efficacy of this compound in MTC Xenograft Model

| Parameter | Value | Reference |

| Animal Model | Female nude mice (6 weeks old) with TT cell line xenografts | [1] |

| Drug | This compound | [1] |

| Dosage | 10 mg/kg | [1] |

| Administration | Oral (p.o.), daily | [1] |

| Treatment Duration | 30 days | [1] |

| Observed Effect | Inhibition of TT tumor growth | [1] |

| Tolerability | Well tolerated, no significant effect on body weight | [1] |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Reference |

| Animal Model | Male ICR mice (6 weeks old) | [1] |

| Dosage | 20 mg/kg (single dose) | [1] |

| Administration | Oral (p.o.) | [1] |

| Cmax | 9.7 µM | [1] |

| T1/2 | 5.6 hours | [1] |

| AUC0-24 | 123.7 µM•h | [1] |

Table 3: In Vitro Activity of this compound in MTC Cell Lines

| Cell Line | Assay | Concentration | Effect | Reference |

| TT | Soft Agar Colony Formation | 3-30 nM (3 weeks) | Strong suppression of colony formation | [1] |

| TT, MZ-CRC-1 | RAS Pathway Activity Signaling | 1 µM (1 hour) | Strong inhibition | [1] |

Experimental Protocols

This section provides detailed protocols for the key experiments involved in evaluating this compound in an MTC xenograft model.

Protocol 1: TT Cell Line Culture

The human MTC cell line, TT, is used for establishing tumor xenografts.

Materials:

-

TT cell line (e.g., from ATCC, CRL-1803)

-

F-12K Medium (e.g., ATCC 30-2004)

-

Fetal Bovine Serum (FBS)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS.

-

Cell Thawing: Thaw a cryopreserved vial of TT cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask.

-

Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and rinse with PBS. Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks at a 1:3 to 1:6 split ratio.

Protocol 2: MTC Xenograft Establishment

Materials:

-

TT cells (prepared from culture)

-

Female athymic nude mice (6 weeks old)

-

Matrigel (optional, but recommended)

-

Syringes and needles (27-gauge)

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Cell Preparation: Harvest TT cells from culture using trypsinization as described above. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.

-

Animal Preparation: Anesthetize the mice using an appropriate anesthetic.

-

Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 TT cells) into the right flank of each mouse.[2]

-

Tumor Monitoring: Palpate the injection site twice weekly to monitor for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers.

Protocol 3: this compound Administration and Efficacy Evaluation

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Digital calipers

-

Animal balance

Procedure:

-

Tumor Growth and Grouping: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration for a 10 mg/kg dosage.

-

Drug Administration: Administer this compound (10 mg/kg) or vehicle to the respective groups via oral gavage daily for 30 days.[1]

-

Tumor Measurement: Measure the tumor length (l) and width (w) with digital calipers 2-3 times per week. Calculate the tumor volume (V) using the formula: V = (l x w²) / 2.[3]

-

Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Endpoint: At the end of the 30-day treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Visualizations

Signaling Pathway of this compound in MTC

Caption: this compound inhibits the RAS-MAPK/ERK signaling pathway in MTC.

Experimental Workflow for MTC Xenograft Study

Caption: Workflow for evaluating this compound efficacy in an MTC xenograft model.

References

Application Notes and Protocols for APS6-45 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of APS6-45, an orally active tumor-calibrated inhibitor of RAS/MAPK signaling.

Compound Information

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | 4-(4-(3-(2-Fluoro-5-(perfluoropropan-2-yl)phenyl)ureido)phenoxy)-N-methylpicolinamide |

| Molecular Formula | C₂₃H₁₆F₈N₄O₃ |

| Molecular Weight | 548.39 g/mol |

| CAS Number | 2188236-41-9 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (≥ 2.08 mg/mL or 3.79 mM)[1][2]. |

| Storage (Solid) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C in a dry, dark environment[3]. |

| Storage (Stock Solution) | Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month to avoid repeated freeze-thaw cycles[4]. |

Mechanism of Action: RAS/MAPK Signaling Inhibition

This compound functions as a tumor-calibrated inhibitor that targets the RAS/MAPK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This compound's inhibitory action on this pathway underlies its antitumor activity[1][2].

References

APS6-45: Comprehensive Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of APS6-45, a potent and orally active tumor-calibrated inhibitor of the RAS/MAPK signaling pathway.

Introduction

This compound is a novel small molecule inhibitor that targets the RAS/MAPK signaling cascade, a critical pathway frequently dysregulated in various human cancers.[1][2][3] Its unique pharmacological profile makes it a valuable tool for preclinical cancer research and drug development. These application notes provide essential information on the solubility of this compound in common laboratory solvents, detailed protocols for its preparation and use in in vitro and in vivo studies, and an overview of its mechanism of action.

Physicochemical Properties

-

Molecular Formula: C₂₃H₁₆F₈N₄O₃

-

Appearance: White solid[1]

Solubility Profile

The solubility of this compound is a critical factor for the design and execution of both in vitro and in vivo experiments. The following table summarizes the solubility of this compound in various solvents based on available data. It is recommended to use fresh, anhydrous solvents for optimal dissolution, as moisture can reduce the solubility of the compound.[2] Sonication may be required to achieve complete dissolution, especially at higher concentrations.[1]

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 100 - 250 | 182.35 - 455.88 | Sonication is recommended for higher concentrations.[1][2][3] |

| Ethanol | 100 | 182.35 | |

| Water | Insoluble | Insoluble |

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

Protocol:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 1.8235 mL of DMSO to 10 mg of this compound).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.

-

Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

Preparation of Formulation for In Vivo Oral Administration

This protocol provides a general guideline for preparing a formulation suitable for oral gavage in animal models. The final formulation should be optimized based on the specific animal model and experimental requirements.

Materials:

-

This compound stock solution in DMSO

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline or Phosphate Buffered Saline (PBS)

-

Sterile tubes for mixing

Protocol for a Clear Solution Formulation:

-

Begin with a high-concentration stock solution of this compound in DMSO.

-

In a sterile tube, add the required volume of the this compound DMSO stock.

-

Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300. Mix thoroughly until the solution is clear.

-

Add Tween 80 to the solution (e.g., 5% of the total volume) and mix until homogeneous.

-

Finally, add sterile saline or PBS to reach the final desired volume (e.g., 45% of the total volume). Mix thoroughly.

-

The final solution should be clear. If precipitation occurs, adjustments to the solvent ratios may be necessary.

Mechanism of Action: Inhibition of the RAS/MAPK Signaling Pathway

This compound exerts its anti-tumor activity by inhibiting the RAS/MAPK signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in RAS or other upstream proteins lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound intervenes in this signaling cascade, leading to the suppression of tumor cell proliferation and survival.

Figure 1. Simplified diagram of the RAS/MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on a specific kinase within the RAS/MAPK pathway.

Figure 2. A generalized workflow for determining the in vitro inhibitory activity of this compound.

References

Application Note: Measuring pERK1/2 Inhibition by APS6-45 Using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction: APS6-45 is an orally active, tumor-calibrated inhibitor that targets the RAS/MAPK signaling pathway, demonstrating significant antitumor activity.[1][2] The RAS/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. A key downstream effector in this pathway is the Extracellular signal-Regulated Kinase (ERK1/2), also known as p44/42 MAPK.[3] The activation of ERK1/2 requires dual phosphorylation on threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2). Therefore, measuring the levels of phosphorylated ERK (pERK) is a primary method for assessing the activity of the RAS/MAPK pathway and evaluating the efficacy of inhibitors like this compound.[3][4] This document provides a detailed protocol for treating cultured cells with this compound and subsequently quantifying the change in pERK1/2 levels via western blotting.

Signaling Pathway

The diagram below illustrates the canonical RAS/MAPK signaling cascade. Growth factor binding to a receptor tyrosine kinase (RTK) activates RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and finally ERK. This compound is known to inhibit this pathway, leading to a reduction in phosphorylated ERK (pERK), thereby suppressing downstream signaling that promotes tumor growth.[1][4]

Caption: RAS/MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall experimental process involves treating cultured cells with this compound, preparing cell lysates, separating proteins by size using SDS-PAGE, transferring them to a membrane, and finally probing with specific antibodies to detect pERK and total ERK levels.

Caption: Experimental workflow for pERK western blot after this compound treatment.

I. Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

A. Cell Culture and Treatment

-

Seed the cells of interest in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO₂).

-

Optional: If serum components may activate the MAPK pathway, starve the cells in a low-serum (e.g., 0.5-1%) or serum-free medium for 4-16 hours prior to treatment.

-

Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Treat cells with the this compound dilutions or vehicle control for the desired time. A common starting point is 1 hour.[1]

B. Lysate Preparation (Protein Extraction)

-

After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[5][6][7]

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the tubes on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

C. Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, following the manufacturer's instructions.

-

Based on the concentrations, calculate the volume of each lysate needed to obtain 10-30 µg of total protein per lane.

-

Prepare samples for loading by adding 4X Laemmli sample buffer to the calculated lysate volume and dilute with lysis buffer to ensure equal final volumes for all samples.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

D. SDS-PAGE and Membrane Transfer

-

Load 10-30 µg of denatured protein lysate per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 100-120 V until the dye front reaches the bottom.[8]

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Activate the PVDF membrane in methanol for 1-2 minutes before transfer.[8]

-

Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 60-90 minutes in a wet transfer system).

E. Immunoblotting

-

After transfer, block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[8][9] Note: Milk is not recommended for blocking when probing for phosphoproteins as it contains casein, which can lead to high background.[8]

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., Rabbit anti-pERK1/2, typically diluted 1:1000 to 1:2000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9][10]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, diluted 1:2000 to 1:10,000 in 5% BSA/TBST) for 1-2 hours at room temperature.[8]

-

Wash the membrane three times with TBST for 10 minutes each.

F. Detection and Analysis

-

Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

G. Membrane Stripping and Re-probing for Total ERK

-

To normalize the pERK signal, the membrane must be stripped and re-probed for total ERK (tERK), which serves as a loading control.[9]

-

Wash the membrane briefly in TBST.

-

Incubate the membrane in a mild stripping buffer (e.g., Glycine-HCl based, pH 2.2) for 15-30 minutes at room temperature.[8][11]

-

Wash the membrane thoroughly (3 x 10 minutes) in TBST.

-

Block the stripped membrane again in 5% BSA/TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against total ERK1/2 (e.g., Rabbit anti-ERK1/2, diluted 1:1000 - 1:2000) overnight at 4°C.

-

Repeat the secondary antibody incubation, washing, and detection steps as described above.

H. Data Analysis

-

Quantify the band intensities for both pERK and tERK using densitometry software (e.g., ImageJ).

-

Normalize the pERK signal by dividing it by the corresponding tERK signal for each lane to control for loading variations.

-

Compare the normalized pERK levels in this compound-treated samples to the vehicle control to determine the extent of inhibition.

II. Quantitative Data Summary Table

| Parameter | Recommended Value/Range | Notes |

| Cell Treatment | ||

| This compound Concentration | 10 nM - 10 µM | Perform a dose-response to determine IC₅₀. A 1 µM dose is a good starting point.[1] |

| Treatment Duration | 1 - 4 hours | A 1-hour treatment is often sufficient to see changes in phosphorylation. |

| Protein Extraction & Loading | ||

| Lysis Buffer Volume (6-well) | 100 - 150 µL | Ensure complete cell coverage. |

| Protein Loading Amount | 10 - 30 µg per lane | Optimize for signal intensity and clarity. |

| Sample Boiling Time | 5 - 10 minutes at 95-100°C | Ensures complete protein denaturation. |

| Electrophoresis & Transfer | ||

| SDS-PAGE Gel % | 10% or 12% Acrylamide | Provides good resolution for ERK1 (44 kDa) and ERK2 (42 kDa).[8] |

| Electrophoresis Voltage | 100 - 120 V | Run until dye front reaches the bottom of the gel. |

| Transfer Voltage (Wet) | 100 V | For 60-90 minutes. |

| Immunoblotting | ||

| Blocking Solution | 5% BSA in TBST | Avoid non-fat milk for phosphoproteins.[8] |

| Blocking Time | 1 hour at Room Temperature | |

| Primary Ab (pERK1/2) | 1:1000 - 1:2000 | Incubate overnight at 4°C for best results. |

| Primary Ab (Total ERK1/2) | 1:1000 - 1:2000 | Incubate overnight at 4°C or 2 hours at RT. |

| Secondary Ab (HRP-conj.) | 1:2000 - 1:10,000 | Incubate for 1-2 hours at Room Temperature. |

| Wash Duration | 3 x 10 minutes in TBST | Crucial for reducing background noise. |

| Stripping | ||

| Mild Stripping Buffer Incubation | 15 - 30 minutes at RT | Use a buffer with Glycine, pH 2.2.[8][11] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 8. 3.4. Western Blotting and Detection [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]

- 11. abcam.com [abcam.com]

Application Notes and Protocols for Orthotopic Xenograft Models of Medullary Thyroid Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing orthotopic xenograft models for the study of medullary thyroid cancer (MTC). This model system offers a more clinically relevant microenvironment compared to traditional subcutaneous models, enabling robust investigation of tumor progression, metastasis, and the efficacy of novel therapeutic agents.

Introduction to Orthotopic MTC Xenograft Models

Medullary thyroid cancer is a neuroendocrine malignancy originating from the parafollicular C-cells of the thyroid gland.[1] Orthotopic xenograft models involve the implantation of human MTC cells directly into the thyroid gland of immunocompromised mice.[2] This approach allows the tumor to grow in its native microenvironment, interacting with surrounding stromal cells, vasculature, and paracrine signaling pathways, which is critical for recapitulating the complex biology of human MTC.[1][3] These models are particularly valuable for studying local invasion, metastasis to regional lymph nodes and distant organs, and for evaluating the therapeutic response to targeted therapies.[2][4]

Key MTC Cell Lines for Orthotopic Models

Two of the most commonly utilized human MTC cell lines for developing orthotopic xenograft models are:

-

TT cells: Derived from a patient with sporadic MTC, these cells harbor a C634W mutation in the RET proto-oncogene. They are known to produce and secrete high levels of calcitonin, a key biomarker for MTC.

-